Isoshinanolone

Description

This compound has been reported in Ancistrocladus cochinchinensis, Ceratostigma willmottianum, and other organisms with data available.

from crude extracts; structure in first source

Structure

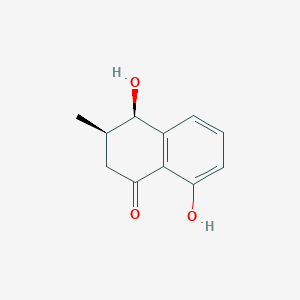

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNHTWYVBHLMG-KSBSHMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoshinanolone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of isoshinanolone, a naturally occurring tetralone with significant biological activities. The document details its natural sources, provides a step-by-step experimental protocol for its isolation and purification, and presents its physicochemical and biological data in a structured format. Furthermore, a proposed signaling pathway for its cytotoxic effects is illustrated.

Natural Sources of this compound

This compound is an acetogenic metabolite found in higher plants. It has been isolated from various species of the Plumbaginaceae family, most notably:

-

Plumbago zeylanica L.: The roots of this plant, commonly known as Ceylon leadwort, are a rich source of this compound, alongside other bioactive compounds like plumbagin.[1][2]

-

Plumbago indica L.: Both cis- and trans-isoshinanolone have been isolated from the branches of this medicinal plant.[3][4]

-

Plumbago capensis Thunb.: The rhizomes of this plant have also been identified as a source of this compound.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the roots of Plumbago zeylanica, based on bioassay-guided fractionation.[1][2]

Plant Material and Extraction

-

Preparation of Plant Material: 5 kg of dried and finely powdered roots of Plumbago zeylanica are used as the starting material.

-

Initial Extraction: The powdered roots are extracted with 5 liters of hexane for 5 days at room temperature. The resulting hexane extract is then concentrated under reduced pressure.

-

Fractionation with Dichloromethane: The residue from the hexane extract is further fractionated with 5 liters of dichloromethane over a 5-day period at room temperature. The solvent is subsequently removed under reduced pressure to yield the dichloromethane extract.

Chromatographic Purification

-

Column Chromatography Setup: A silica gel column (230-400 mesh, 200 g) is prepared for chromatographic separation of the dichloromethane extract (5 g).

-

Elution Gradient: The column is eluted with a gradient of ethyl acetate in n-hexane.

-

Fraction Collection: A total of 30 fractions are collected and monitored by appropriate analytical techniques (e.g., TLC) to identify fractions containing this compound.

-

Further Purification: Fractions containing this compound may require further purification steps, such as repeated column chromatography or preparative HPLC, to achieve high purity.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed through comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) for complete structural elucidation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | |

| Mass Spectrometry (MALDI-TOF MS) | m/z 213.0528 [M+Na+2H]⁺ (for a related compound from the same study) | [1] |

| ¹H NMR (CDCl₃, 500 MHz) | Data to be compiled from specific literature sources | |

| ¹³C NMR (CDCl₃, 125 MHz) | Data to be compiled from specific literature sources | |

| Infrared (IR) ν_max (cm⁻¹) | 3441 (hydroxyl group), 1699, 1662, 1644 (quinone carbonyl group) (for a related compound from the same study) | [1] |

Table 2: Biological Activity of this compound

| Biological Activity | Cell Line/Organism | IC₅₀/Activity | Reference |

| Cytotoxicity | Human Hepatoma (HepG2) | < 0.5 µM | [5] |

| Cytotoxicity | Breast Cancer (MDA-MB-231) | Data on related compounds suggest activity in the µM range | [6] |

| Antifungal Activity | Aspergillus flavus | Zone of inhibition: 7.0 mm (at 1.0 mg/disc) | [3][4] |

| Antifungal Activity | Talaromyces marneffei | Zone of inhibition: 12.0 mm (at 0.25 mg/disc) | [3][4] |

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known cytotoxic effects of this compound and related compounds from Plumbago species, a plausible mechanism of action is the induction of apoptosis. The following diagram illustrates a proposed signaling cascade that may be triggered by this compound in cancer cells, leading to programmed cell death. This pathway is inferred from studies on other natural products with similar cytotoxic profiles.[7]

Experimental Workflow for Isolation and Bioassay

The following diagram outlines the general workflow for the bioassay-guided fractionation of Plumbago zeylanica to isolate this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 4. DSpace [ir-ithesis.swu.ac.th]

- 5. “Synergistic anticancer effect of combined use of (plumbagin, cis-Isoshinanolone, 3’-O-β-glucopyranosyl plumbagic acid) isolated from Plumbago zeylanica, induces cell death through apoptosis in human HepG2 cancer cells” | bioRxiv [biorxiv.org]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plumbago capensis: A Comprehensive Technical Guide to the Isolation and Potential Bioactivity of Isoshinanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbago capensis, commonly known as Cape leadwort, is a plant species that holds significant promise as a natural source of bioactive compounds. Among these, the naphthoquinone Isoshinanolone has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Plumbago capensis as a source of this compound, detailing the methodologies for its extraction, isolation, and characterization. Furthermore, this document explores the known biological activities of this compound and related naphthoquinones, proposing a hypothetical signaling pathway based on the mechanisms of structurally similar compounds. This whitepaper aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Plumbago capensis, a species of flowering plant in the family Plumbaginaceae, is native to South Africa.[1] Traditionally, various parts of the plant have been used in folk medicine. Phytochemical investigations of Plumbago species have revealed the presence of a diverse array of secondary metabolites, with naphthoquinones being a prominent class of compounds.[2] this compound, a naphthoquinone derivative, has been isolated from the roots and rhizomes of Plumbago capensis and other related species.[3] This compound, along with its isomers and related naphthoquinones like plumbagin, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] The exploration of these activities at a molecular level is crucial for understanding their therapeutic potential. This guide provides a comprehensive overview of the isolation of this compound from Plumbago capensis and delves into the potential signaling pathways it may modulate, drawing parallels with the well-studied mechanisms of other naphthoquinones.

Chemical Composition of Plumbago capensis

The chemical profile of Plumbago capensis is rich in various classes of secondary metabolites. The roots, in particular, are a significant source of naphthoquinones and other bioactive compounds.

Table 1: Major Chemical Constituents of Plumbago capensis Roots

| Compound Class | Specific Compounds | Reference(s) |

| Naphthoquinones | This compound, Plumbagin, Epi-isoshinanolone | [2][3] |

| Steroids | Sitosterol, 3-O-glucosylsitosterol | [2] |

| Flavonoids | - | [5] |

| Phenols | - | [5] |

| Quinones | - | [5] |

Biological Activities of this compound and Related Naphthoquinones

This compound and its related compounds have been evaluated for several biological activities. The available quantitative data is summarized below.

Table 2: Reported Biological Activities of this compound and Plumbagin

| Compound | Activity | Assay/Model | Result | Reference(s) |

| This compound | Mosquitocidal | LC50 against Aedes aegypti larvae | 1.26 µg/mL | [3] |

| 1-Epineo-isoshinanolone | Antimicrobial | MIC against various bacteria and fungi | 12.5-25 µg/mL | [4] |

| Neothis compound | Antimicrobial | MIC against various bacteria and fungi | 50-100 µg/mL | [4] |

| Plumbagin | Antimicrobial | MIC against various bacteria and fungi | 0.78-3.13 µg/mL | [4] |

| Plumbagin | Anticancer (Glioma) | Inhibition of migration and invasion | Significant at 1.0 and 2.0 µM | [3] |

| Plumbagin | Anticancer (Gastric) | Reduction of cell viability | Concentration-dependent (2.5-40 µmol/L) | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Plumbago capensis. These protocols are a synthesis of methods described in the scientific literature for the isolation of naphthoquinones from Plumbago species.

Plant Material Collection and Preparation

The roots of Plumbago capensis should be collected and authenticated by a plant taxonomist. The roots are then washed, shade-dried, and pulverized into a coarse powder.

Extraction

The powdered root material is subjected to extraction to obtain a crude extract containing this compound.

References

- 1. Plumbagin exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jem-online.org [jem-online.org]

- 3. Plumbagin suppresses the migration and invasion of glioma cells via downregulation of MMP-2/9 expression and inaction of PI3K/Akt signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of neo- and 1-epineo-isoshinanolones from Plumbago zeylanica roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Juglone - Wikipedia [en.wikipedia.org]

- 6. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Isoshinanolone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the bioactivity of Isoshinanolone, a napthaquinone derivative isolated from Plumbago capensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details its cytotoxic effects against cancer cell lines, outlines relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.

Bioactivity Profile of this compound and Related Compounds

This compound, a member of the tetralin chemical class, has demonstrated notable biological activity. Limited but promising data are available regarding its cytotoxic and larvicidal effects. Plumbagin, a closely related napthaquinone also found in Plumbago species, has been more extensively studied and serves as a valuable reference for predicting the potential bioactivities of this compound.

Cytotoxicity against Cancer Cell Lines

Published data indicates that this compound and its isomers exhibit cytotoxic effects against the human breast adenocarcinoma cell line, MDA-MB-231. While specific IC50 values for this compound are not yet widely available, a study has reported a range for a mixture of related compounds. The table below summarizes the available quantitative data on the cytotoxicity of this compound and the related compound, plumbagin.

| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |

| Plumbagin | MDA-MB-231 | CCK-8 | 14.7 | [1][2] |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process.

Larvicidal Activity

This compound has also been investigated for its insecticidal properties. A study has reported its larvicidal activity against the fourth instar larvae of Aedes aegypti, the yellow fever mosquito.

| Compound | Organism | Assay | LC50 Value (µg/mL) |

| This compound | Aedes aegypti larvae | Larvicidal Bioassay | 1.26 |

Note: The LC50 value represents the concentration of a substance that is required to kill 50% of a test population.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for MDA-MB-231 cells:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

-

Data Analysis: Calculate the relative cell growth and IC50 values using appropriate software.[3]

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[4][5]

-

Analysis: Analyze the stained cells by flow cytometry.[4][5]

Apoptosis Assay Workflow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Washing: Wash the fixed cells with PBS.[6]

-

RNase Treatment: Treat cells with RNase A to degrade RNA.[6][7]

-

PI Staining: Stain the cells with Propidium Iodide solution.[6][7]

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7][8]

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Signaling Pathways

While specific signaling pathway analyses for this compound are yet to be conducted, studies on the related compound plumbagin and the broader class of napthaquinones provide valuable insights into its potential mechanisms of action.

Plumbagin has been shown to inhibit the growth of MDA-MB-231 cells by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[9] This inhibition was found to be independent of the PI3K/Akt/mTOR pathway.[9] HIF-1α is a key regulator of cellular responses to hypoxia and is often overexpressed in tumors, promoting angiogenesis and tumor progression.[9]

Furthermore, many natural compounds, including those with structures similar to this compound, are known to induce apoptosis through various signaling cascades. These can include the activation of caspase pathways, modulation of the Bcl-2 family of proteins, and interference with key survival pathways such as PI3K/Akt and NF-κB.

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized signaling pathways affected by this compound.

Future Directions

The preliminary data on the bioactivity of this compound are encouraging and warrant further investigation. Future research should focus on:

-

Determining the specific IC50 values of this compound and its isomers against a broader panel of cancer cell lines.

-

Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

-

Conducting in vivo studies to evaluate the therapeutic efficacy and safety of this compound in animal models.

This technical guide provides a foundational resource for the scientific community to build upon in exploring the full therapeutic potential of this compound.

References

- 1. Plumbagin attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plumbagin attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. mdpi.com [mdpi.com]

Preliminary Cytotoxicity of Isoshinanolone on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and an exploration of its potential mechanisms of action. Drawing parallels with the closely related compound, Isoalantolactone, this document aims to equip researchers with the foundational knowledge required to further investigate this compound as a potential anti-cancer agent.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, have demonstrated a wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This compound is one such compound that has shown initial promise in cytotoxic assays. This guide synthesizes the current, albeit limited, understanding of this compound's effects on cancer cells and provides a framework for future research.

Quantitative Cytotoxicity Data

The preliminary cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The available data, primarily focusing on the MDA-MB-231 human breast adenocarcinoma cell line, are summarized below. For a broader perspective, data for the structurally similar compound, Isoalantolactone, is also included, highlighting its activity across various cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cancer Cell Line | Assay | Endpoint | Result |

| This compound | MDA-MB-231 | Not Specified | Cytotoxicity | Active |

| This compound | Not Specified | Not Specified | LC50 | 1.26 µg/mL[1] |

| Isoalantolactone | HCT116 (Colon) | MTT | IC50 (48h) | < 10 µM[1] |

| Isoalantolactone | HCT116-OxR (Colon) | MTT | IC50 (48h) | < 10 µM[1] |

| Isoalantolactone | Hep3B (Liver) | MTT | IC50 (48h) | Concentration-dependent decrease in viability |

| Isoalantolactone | MDA-MB-231 (Breast) | MTT | IC50 (24h) | No significant cytotoxicity at < 4 µM[2] |

Note: "Not Specified" indicates that the original source did not provide the specific details of the assay or cell line.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified period (e.g., 1, 3, 6 hours).

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound Isoalantolactone suggest the involvement of the Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) pathways in its cytotoxic effects.[1][3]

ROS-Mediated Apoptosis

Increased intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.

References

The Antifungal Spectrum of Isoshinanolone: An Uncharted Territory

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antifungal properties of Isoshinanolone. Despite its documentation in chemical databases, no substantive data regarding its spectrum of activity against fungal pathogens, its mechanism of action, or detailed experimental protocols for its evaluation are currently available in the public domain.

Efforts to compile a technical guide on the antifungal profile of this compound were met with a notable absence of published research. Searches for quantitative data, such as minimum inhibitory concentrations (MICs) against various fungal species, yielded no specific results for this compound. Consequently, the creation of a data summary table, a core requirement for a detailed technical analysis, is not feasible at this time.

Similarly, information regarding the experimental methodologies used to assess any potential antifungal activity of this compound is absent from the scientific literature. Standard protocols, including broth microdilution or agar diffusion assays, have not been publicly documented in the context of this specific compound.

Furthermore, the elucidation of any signaling pathways that this compound might modulate in fungal cells remains an open area for investigation. Without this foundational knowledge, the development of diagrams illustrating its mechanism of action is premature.

While the chemical structure of this compound is known and cataloged, its biological activities, particularly in the realm of mycology, appear to be unexplored or, at the very least, unpublished. This presents a clear opportunity for future research to investigate the potential of this compound as a novel antifungal agent. Such studies would need to establish its efficacy against a broad panel of clinically relevant fungi, determine its mode of action, and detail the experimental conditions under which its activity is observed. Until such primary research is conducted and disseminated, a comprehensive technical guide on the antifungal spectrum of this compound cannot be constructed.

Isoshinanolone: A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthalenone, has garnered scientific interest due to its notable biological activities, including mosquitocidal, antimicrobial, and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, structural characterization, and biological evaluation of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its quantitative data, and visualizations of key experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a member of the tetralin class of compounds and has been isolated from various plant species, particularly within the Plumbaginaceae family, such as Plumbago capensis and Plumbago zeylanica[1]. Its discovery has often been the result of bioassay-guided fractionation studies aimed at identifying bioactive constituents from traditional medicinal plants. The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as X-ray crystallography[2]. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers in the field of natural product chemistry and drug discovery.

Discovery and Isolation

This compound is a natural product that can be extracted from various plant species, including Plumbago capensis, Plumbago zeylanica, and Diospyros maritima[1][3]. The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

Bioassay-Guided Isolation Workflow

The following diagram outlines a typical workflow for the bioassay-guided isolation of this compound.

Figure 1: Bioassay-guided isolation and characterization workflow for this compound.

Detailed Experimental Protocol: Isolation from Plumbago zeylanica Roots

This protocol is a representative example for the isolation of this compound.

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Plumbago zeylanica (1 kg) are extracted with petroleum ether (60-80°C) at room temperature for 72 hours[4].

-

The solvent is evaporated under reduced pressure to yield the crude petroleum ether extract.

-

-

Chromatographic Fractionation:

-

The crude extract is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Bioassay-Guided Selection:

-

Each fraction is tested for its biological activity (e.g., antimicrobial activity against a panel of bacteria and fungi).

-

Fractions showing significant activity are selected for further purification.

-

-

Purification:

-

The active fractions are pooled and subjected to further chromatographic separation, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

-

Structural Characterization

The definitive structure of this compound has been determined through various spectroscopic methods.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Data not available in a tabulated format in the reviewed sources. Textual descriptions confirm its use for structure elucidation. |

| ¹³C NMR | Data not available in a tabulated format in the reviewed sources. Textual descriptions confirm its use for structure elucidation. |

| Mass Spectrometry (MS) | Molecular Formula: C₁₁H₁₂O₃. The mass spectrum would show a molecular ion peak corresponding to this formula. Fragmentation patterns would be consistent with a tetralin structure. |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups would be present. |

X-ray Crystallography

The absolute configuration of (+)-isoshinanolone has been determined as (3R, 4R) by X-ray structure analysis of its dibromide derivative[2]. This technique provides the most definitive evidence for the three-dimensional arrangement of atoms in the molecule.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Mosquitocidal Activity

This compound has shown potent larvicidal activity against the fourth instar larvae of Aedes aegypti, the vector for dengue fever, with a reported IC₅₀ value of 1.26 μg/mL[1][5].

Antimicrobial Activity

This compound and its isomers have been evaluated for their antimicrobial properties. For instance, 1-epineo-isoshinanolone has shown activity against various bacteria and fungi with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL, while neothis compound exhibited MICs in the range of 50-100 µg/mL[6].

| Isomer | Organism | MIC (µg/mL) |

| 1-epineo-isoshinanolone | Bacteria & Fungi | 12.5 - 25 |

| neothis compound | Bacteria & Fungi | 50 - 100 |

Cytotoxic Activity

Recent studies have indicated that cis-Isoshinanolone exhibits cytotoxic activity against human hepatoma (HepG2) cancer cells, with a reported IC₅₀ value of less than 0.5 micromolar. The mechanism of cell death is suggested to be through the induction of apoptosis[7].

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced apoptosis is yet to be fully elucidated, based on the known mechanisms of other cytotoxic naphthalenones and related compounds, a putative pathway can be proposed. This often involves the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades.

Figure 2: Putative signaling pathway for this compound-induced apoptosis.

Synthesis

In addition to its isolation from natural sources, this compound has been synthesized chemically. A notable method involves a biocatalytic cascade using an ene-reductase and a naphthol reductase for the stereoselective synthesis of cis-(3R,4R)-isoshinanolone from plumbagin[3]. This enzymatic approach offers high yield and stereoselectivity, providing a viable route for obtaining larger quantities of the compound for further studies.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its discovery, characterization, and known biological effects. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities and conducting preclinical studies to evaluate its efficacy and safety.

References

- 1. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Tables [chemdata.r.umn.edu]

- 3. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-guided isolation of anti-inflammatory and antinociceptive compound from Plumbago zeylanica leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthoquinone, and its structural analogs are emerging as a significant class of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound and related naphthoquinones, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Naphthoquinones are a class of bicyclic aromatic compounds derived from naphthalene. They are widely distributed in nature, being found in various plants, fungi, and bacteria. This compound is a tetralone derivative, a type of naphthoquinone, that has garnered interest for its cytotoxic properties against cancer cells. The core structure of these compounds provides a scaffold for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action for many naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress, as well as their capacity to interact with and modulate the function of key cellular proteins and signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one, possesses a chiral center, leading to different stereoisomers. The biological activity of these compounds can be significantly influenced by their stereochemistry and the nature and position of substituents on the naphthoquinone ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem |

| Molecular Weight | 192.21 g/mol | PubChem |

| IUPAC Name | (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one | PubChem |

| PubChem CID | 443777 | PubChem |

Biological Activities and Quantitative Data

This compound and its related naphthoquinones have demonstrated a range of biological activities, with a primary focus on their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data.

Table 2: Cytotoxicity of this compound and Related Naphthoquinones

| Compound | Cell Line | Assay Type | IC₅₀ / LC₅₀ (µM) | Source |

| This compound | Not Specified | Not Specified | 1.26 µg/mL (6.55 µM) | TargetMol[1] |

| trans-Isoshinanolone | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified (reported cytotoxic) | TargetMol[1] |

Note: The original data for this compound was provided in µg/mL and has been converted to µM for consistency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for the isolation, synthesis, and biological evaluation of this compound and related naphthoquinones, based on common methodologies in the field.

Isolation and Purification of this compound from Natural Sources

This compound has been isolated from plants such as Ceratostigma willmottianum. A general protocol for the isolation of naphthoquinones from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., roots) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extract exhibiting the desired biological activity is fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity.

-

Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of Naphthoquinone Analogs

The synthesis of this compound analogs often involves multi-step reactions. A general synthetic approach for a dihydroxynaphthalenone core structure can be conceptualized as follows:

Caption: A generalized synthetic workflow for this compound analogs.

Cytotoxicity Assays

The cytotoxic effects of this compound and its analogs are commonly evaluated using the following assays:

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

-

-

Trypan Blue Exclusion Assay:

-

Cells are detached from the culture plate and stained with trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

The percentage of viable cells is calculated.

-

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the mechanisms of action of related naphthoquinones and other natural products provide a strong indication of its potential targets. Many of these compounds exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often have defects in apoptotic pathways, leading to uncontrolled proliferation. Naphthoquinones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound-induced apoptosis pathways.

Modulation of Key Signaling Pathways

Several key signaling pathways are implicated in the anticancer effects of natural compounds and are likely targets of this compound.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of Akt phosphorylation can lead to the suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of NF-κB activation can sensitize cancer cells to apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes. While ERK is often associated with cell proliferation, JNK and p38 are typically involved in stress responses and apoptosis.

Caption: Modulation of cancer cell signaling by this compound.

Conclusion and Future Directions

This compound and related naphthoquinones represent a promising area for anticancer drug development. Their ability to induce apoptosis and modulate key signaling pathways highlights their therapeutic potential. However, further research is needed to fully elucidate the specific molecular targets and mechanisms of action of this compound. Future studies should focus on:

-

Developing efficient and stereoselective synthetic routes for this compound and its analogs.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Performing in-depth investigations into the specific signaling pathways modulated by this compound in various cancer types.

-

Evaluating the in vivo efficacy and safety of promising lead compounds in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound and its analogs into novel cancer therapies.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plumbago zeylanica Containing Isoshinanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbago zeylanica L., commonly known as "Chitrak," is a perennial shrub with a long and rich history in traditional medicine systems, particularly Ayurveda, for treating a wide array of human ailments.[1][2] Its therapeutic applications span from dermatological conditions and digestive disorders to inflammatory diseases and infections. Modern phytochemical investigations have revealed a complex chemical composition, with the naphthoquinone plumbagin being the most studied constituent. However, other bioactive compounds, including isoshinanolone and its diastereomers, have been isolated and shown to possess significant biological activities, contributing to the plant's ethnobotanical uses. This technical guide provides a comprehensive overview of the traditional uses of P. zeylanica, with a specific focus on the chemical and biological properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for the isolation and bioactivity assessment of this compound, and visualizations of relevant biological pathways to facilitate further research and drug development endeavors.

Ethnobotanical Uses of Plumbago zeylanica

Plumbago zeylanica has been a cornerstone of traditional medicine across various cultures for centuries. The roots are the most frequently utilized part of the plant, valued for their potent therapeutic properties.[2]

Traditional Medicinal Applications:

-

Dermatological Disorders: The root paste is topically applied to treat a variety of skin conditions, including boils, abscesses, ulcers, and leprosy.[1][3] Its use in treating skin infections is supported by modern findings of its antimicrobial properties.

-

Digestive Ailments: In Ayurveda, it is used to stimulate the digestive fire ("agni"), improve appetite, and treat conditions like indigestion, diarrhea, and hemorrhoids.[2]

-

Anti-inflammatory and Analgesic: The plant is traditionally used to alleviate pain and inflammation associated with conditions like arthritis and rheumatism.[4]

-

Antimicrobial Infections: Decoctions and extracts of the root are used to treat various infections, including those of the respiratory and urinary tracts.[5] In some regions, it has been used for syphilis and gonorrhea.[6]

-

Metabolic Disorders: Traditional uses include the management of conditions that align with modern descriptions of metabolic disorders.

A summary of the ethnobotanical uses is presented in Table 1.

Table 1: Summary of Ethnobotanical Uses of Plumbago zeylanica

| Traditional Use Category | Specific Ailments Treated | Plant Part Used | Traditional Preparation |

| Dermatological | Skin diseases, ulcers, leprosy, boils, abscesses | Root | Paste, decoction |

| Digestive | Indigestion, diarrhea, hemorrhoids, loss of appetite | Root | Powder, decoction |

| Inflammatory | Arthritis, rheumatism, muscular pain | Root, Leaf | Paste, oil extract |

| Infectious Diseases | Respiratory infections, urinary tract infections, syphilis, gonorrhea | Root, Bark, Leaf | Decoction, powder |

| Metabolic | Obesity, edema | Root | Powder |

This compound and its Bioactive Derivatives from Plumbago zeylanica

While plumbagin has been the most extensively studied compound from P. zeylanica, recent research has highlighted the importance of other constituents, including this compound and its stereoisomers.

Chemical Profile

This compound is a naphthoquinone derivative. Two of its diastereomers, neothis compound and 1-epineo-isoshinanolone , have been isolated from the roots of P. zeylanica.[7] Another related compound, cis-isoshinanolone , has also been identified and investigated for its biological activity.[8]

Biological Activities

This compound and its derivatives have demonstrated significant antimicrobial and anticancer properties, which align with some of the traditional uses of the plant.

-

Antimicrobial Activity: Neothis compound and 1-epineo-isoshinanolone exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] This scientifically validates the traditional use of P. zeylanica for treating infections.

-

Anticancer Activity: Cis-isoshinanolone has shown potent cytotoxic effects against human hepatoma (HepG2) cancer cells, suggesting its potential as a lead compound for anticancer drug development.[10]

Quantitative data on the biological activities of this compound and its derivatives are summarized in Table 2.

Table 2: Quantitative Biological Activity Data for this compound Derivatives

| Compound | Biological Activity | Test System | Result (MIC/IC50) | Reference |

| Neothis compound | Antimicrobial | Various bacteria & fungi | 50-100 µg/mL (MIC) | [9] |

| 1-epineo-isoshinanolone | Antimicrobial | Various bacteria & fungi | 12.5-25 µg/mL (MIC) | [9] |

| cis-Isoshinanolone | Anticancer (Cytotoxicity) | Human HepG2 cells | < 0.5 µM (IC50) | [10] |

Experimental Protocols

Isolation and Purification of this compound Derivatives

The following protocol is a generalized procedure based on methods described for the isolation of naphthoquinones from P. zeylanica.[7][8]

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

-

Plant Material and Extraction:

-

Air-dried and powdered roots of P. zeylanica (1 kg) are subjected to extraction with petroleum ether (60-80°C) using a Soxhlet apparatus for 48 hours.[7]

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Spots are visualized under UV light.

-

-

Purification and Characterization:

-

Fractions containing compounds of interest (identified by their Rf values) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

The purified compounds are subjected to structural elucidation using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity as this compound derivatives.[8]

-

Antimicrobial Activity Assay (Serial Dilution Method)

This protocol is adapted from the methodology used to determine the Minimum Inhibitory Concentration (MIC) of neothis compound and 1-epineo-isoshinanolone.[9]

-

Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are used.

-

Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 105 CFU/mL.

-

Serial Dilution:

-

A stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like DMSO) is prepared.

-

A series of twofold dilutions are made in the respective broth in 96-well microtiter plates to achieve a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

-

-

Incubation: An equal volume of the prepared inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a compound against a cancer cell line, such as HepG2.

-

Cell Culture: HepG2 cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of cis-isoshinanolone (e.g., from 0.1 µM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

While the specific signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, the anticancer activities of many natural products, including naphthoquinones, are often mediated through the modulation of key signaling cascades that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of similar compounds, the following pathways are hypothesized to be involved in the anticancer effects of this compound.

Hypothesized Signaling Pathways for this compound's Anticancer Activity

Caption: Hypothesized signaling pathways targeted by this compound.

-

PI3K/Akt Pathway: This is a crucial signaling pathway that promotes cell survival and proliferation.[11] Many anticancer agents exert their effects by inhibiting this pathway, leading to the induction of apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and stress responses.[12] Its dysregulation is common in cancer, making it a key therapeutic target.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.[13] Its constitutive activation is observed in many cancers, and its inhibition can lead to apoptosis.

Further research is required to definitively establish the precise molecular targets and signaling cascades affected by this compound in cancer cells.

Conclusion and Future Directions

Plumbago zeylanica is a plant with a rich history of traditional medicinal use, much of which is now being validated by modern scientific research. The discovery and characterization of this compound and its derivatives have opened new avenues for understanding the plant's therapeutic potential. The demonstrated antimicrobial and anticancer activities of these compounds are particularly promising.

For researchers and drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound in both microbial and cancer cells.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

-

Quantitative Analysis: Developing and validating robust analytical methods for the quantification of this compound in plant material and biological samples.

-

Synergistic Studies: Investigating the potential synergistic effects of this compound with other bioactive compounds from P. zeylanica or with existing therapeutic agents.

A deeper understanding of the chemistry and biology of this compound will be instrumental in translating the ethnobotanical knowledge of Plumbago zeylanica into novel and effective therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ayurvedjournal.com [ayurvedjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. leprosy-information.org [leprosy-information.org]

- 10. biorxiv.org [biorxiv.org]

- 11. sinobiological.com [sinobiological.com]

- 12. mdpi.com [mdpi.com]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Spectroscopic and Spectrometric Characterization of Isoshinanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Isoshinanolone (and its closely related isomer, epi-Isoshinanolone), a naturally occurring tetralone of interest in phytochemical and pharmacological research. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for epi-Isoshinanolone, which serves as a close proxy for this compound due to their isomeric relationship.

Table 1: ¹H-NMR Spectroscopic Data for epi-Isoshinanolone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3-Me | 1.25 | d | 6.8 |

| H-3 | 2.45 | m | |

| H-2ax | 2.65 | dd | 16.8, 4.8 |

| H-2eq | 2.95 | dd | 16.8, 4.8 |

| H-4 | 4.85 | d | 2.8 |

| H-7 | 6.85 | d | 8.0 |

| H-5 | 7.20 | d | 8.0 |

| H-6 | 7.45 | t | 8.0 |

| 8-OH | 9.60 | s |

Table 2: ¹³C-NMR Spectroscopic Data for epi-Isoshinanolone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3-Me | 11.5 |

| C-3 | 35.5 |

| C-2 | 45.1 |

| C-4 | 70.2 |

| C-4a | 116.5 |

| C-5 | 118.2 |

| C-7 | 119.5 |

| C-6 | 136.8 |

| C-8a | 145.5 |

| C-8 | 162.4 |

| C-1 | 200.1 |

Table 3: Mass Spectrometry Data for epi-Isoshinanolone

| Ion | m/z |

| [M]⁺ | 192 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These are based on standard methodologies in natural product chemistry.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific proton frequency (e.g., 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR).

-

¹H-NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C-NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is usually required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol) and infused directly or via a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Isoshinanolone: A Detailed Protocol for Extraction, Purification, and Biological Pathway Analysis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthoquinone derivative found in plants of the Plumbago genus, has demonstrated significant biological activities, including mosquitocidal and cytotoxic effects. This document provides a comprehensive protocol for the extraction and purification of this compound from its natural sources. Additionally, it outlines a probable signaling pathway associated with its cytotoxic activity, offering valuable insights for drug discovery and development programs.

Introduction

This compound is a tetralone derivative isolated from the roots and branches of plants such as Plumbago capensis and Plumbago zeylanica[1][2]. It has garnered interest in the scientific community due to its potent biological activities. Notably, it exhibits significant larvicidal activity against the mosquito species Aedes aegypti and cytotoxic effects against various cancer cell lines[1][2]. The extraction and purification of this compound are critical steps for its further pharmacological evaluation and development as a potential therapeutic agent. This protocol details a bioassay-guided fractionation approach for its isolation and purification.

Data Presentation

Table 1: Extraction Yield of Crude Extracts from Plumbago zeylanica Roots

| Solvent | Extraction Method | Yield (% w/w) | Reference |

| Ethanol | Maceration | 4.6% | [1] |

| Chloroform | Maceration | 1.7% | [1] |

| Ethanol | Soxhlet Extraction | 7.2% | [2] |

| Methanol | Soxhlet Extraction | 64% | [3] |

| Chloroform | Soxhlet Extraction | 35% | [3] |

| Petroleum Ether | Soxhlet Extraction | 32% | [3] |

Table 2: Yield of Purified this compound from Plumbago zeylanica Root Extract

| Starting Material | Fraction | Isolated Compound | Yield | Reference |

| Dichloromethane (DCM) Fraction | - | cis-Isoshinanolone | 50 mg | (Preprint)[3] |

Note: The yield of cis-Isoshinanolone is based on a preprint and has not been peer-reviewed.

Experimental Protocols

Extraction of this compound from Plumbago Species

This protocol describes a general procedure for the extraction of this compound from the roots of Plumbago zeylanica.

Materials:

-

Dried and powdered roots of Plumbago zeylanica

-

Hexane

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Soxhlet Extraction:

-

Pack the dried and powdered root material (e.g., 5 kg) into the thimble of a Soxhlet apparatus.

-

Extract the material with hexane (e.g., 5 L) for a sufficient duration (e.g., 5 days at room temperature or for approximately 40 cycles in a Soxhlet extractor) to remove nonpolar constituents.[3][4]

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

-

Fractionation:

-

The residue from the hexane extraction is then further extracted with solvents of increasing polarity.

-

Sequentially extract the plant material with dichloromethane (DCM) and then ethyl acetate.

-

Collect the respective fractions and concentrate them using a rotary evaporator. The DCM fraction has been reported to contain cis-Isoshinanolone[3].

-

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude extract containing this compound (e.g., DCM fraction)

-

Silica gel (for column chromatography, mesh size 60-120 or 230-400)[5]

-

Glass column

-

Cotton or glass wool

-

Sand

-

Eluting solvents (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Collection tubes

Procedure:

-

Column Preparation:

-

Plug the bottom of the glass column with a small piece of cotton or glass wool.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).

-

Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.

-

Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial eluting solvent.

-

Carefully load the dissolved sample onto the top of the column.

-

-

Elution:

-

Begin elution with the least polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the compound of interest[6].

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with an appropriate staining reagent.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

-

Mandatory Visualization

Caption: Workflow for this compound Extraction and Purification.

Caption: Probable Apoptotic Signaling Pathway of this compound.

Discussion of Probable Signaling Pathway

While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, studies on related compounds from Plumbago species, such as plumbagin, provide strong indications of the likely signaling pathways involved. Plumbagin has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including NF-κB, STAT3, and Akt[7]. Isoflavones, a broader class of plant-derived compounds, are also known to induce apoptosis via multiple pathways including NF-κB, Akt, and p53[8][9].

The proposed signaling pathway for this compound-induced apoptosis, as depicted in the diagram, is based on these findings. It is hypothesized that this compound may increase the production of reactive oxygen species (ROS) within the cancer cell. This elevation in ROS can lead to the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, which in turn can downregulate the activity of the transcription factor NF-κB. NF-κB is a known regulator of anti-apoptotic proteins like Bcl-2. A decrease in Bcl-2 levels, coupled with a potential increase in pro-apoptotic proteins like Bax, would disrupt the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria, which then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death, or apoptosis. Further research is required to definitively elucidate the specific molecular targets and interactions of this compound in this pathway.

Conclusion

This application note provides a detailed protocol for the extraction and purification of this compound, a bioactive compound with significant therapeutic potential. The presented methodologies, along with the quantitative data, offer a solid foundation for researchers to isolate this compound for further study. The proposed signaling pathway for its cytotoxic activity provides a framework for investigating its mechanism of action, which is crucial for its development as a potential anticancer agent.

References

- 1. Phytochemical evaluation of Plumbago zeylanica roots from Indonesia and assessment of its plumbagin concentration [foliamedica.bg]

- 2. seejph.com [seejph.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. biorxiv.org [biorxiv.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Column chromatography - Wikipedia [en.wikipedia.org]

- 7. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Isoshinanolone

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isoshinanolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring tetralone derivative found in various plant species, exhibiting a range of biological activities. Accurate and reliable quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. As no specific validated method for this compound is readily available in the public domain, the proposed method is based on established protocols for structurally similar compounds, such as shikonin and other naphthoquinones.

Principle of the Method

This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (typically a C18-bonded silica) and the mobile phase is a polar solvent mixture. This compound, a moderately polar compound, will be retained on the stationary phase and subsequently eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved by monitoring the UV absorbance of the eluent at a wavelength where this compound exhibits significant absorption.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions reported for the analysis of compounds structurally related to this compound, which form the basis for the proposed method.

Table 1: Summary of HPLC Conditions for Structurally Related Compounds

| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Shikonin Derivatives | ACE 5 C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile: 0.1 M Acetic Acid (70:30, v/v) | 1.0 | 520 | [1][2][3] |

| Naphthoquinones | Purospher RP18e | Methanol: 0.1 M Aqueous Citrate Buffer (pH 2.5) (Gradient) | Not Specified | 270 | [4] |

| Juglone (Naphthoquinone) | C18 | Acetonitrile: Phosphate Buffer (pH 4) (50:50, v/v) | 1.5 | Not Specified | [5] |

| General Naphthoquinones | Hypersil ODS RP18 | 0.1 M Acetic Acid: Methanol (35:65, v/v) | 0.8 | Not Specified | [6] |

Based on the data for these related compounds, a starting point for the this compound method can be proposed.

Proposed HPLC Method for this compound

Table 2: Proposed Chromatographic Conditions for this compound

| Parameter | Proposed Condition |

| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% (v/v) phosphoric acid in water |

| Gradient Elution | 0-20 min: 30-70% Acetonitrile20-25 min: 70-30% Acetonitrile25-30 min: 30% Acetonitrile (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (To be optimized based on UV scan of this compound) |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a calibrated volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., roots, stems) at 40-50 °C to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a suitable extraction vessel.

-

Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

-

Repeat the extraction process twice more with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

-

-

Reconstitution:

-

Redissolve the dried extract in a precise volume (e.g., 5 mL) of the mobile phase.

-

Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC injection.

-

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Table 3: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity studies. |